Home > Products > Screening Compounds P24464 > 9-methyl-6-(piperazin-1-yl)-9H-purine
9-methyl-6-(piperazin-1-yl)-9H-purine - 139653-63-7

9-methyl-6-(piperazin-1-yl)-9H-purine

Catalog Number: EVT-3484022
CAS Number: 139653-63-7
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This reaction is commonly employed to introduce a piperazine moiety at the 6-position of the purine ring. This involves reacting 6-chloropurine with an appropriately substituted piperazine derivative in the presence of a base. [, , , ]
  • Alkylation: Alkylation of the purine nitrogen, particularly at the 9-position, is typically achieved using alkyl halides in the presence of a base. [, , ]
Molecular Structure Analysis
  • NMR Spectroscopy (¹H NMR, ¹³C NMR): NMR provides valuable information about the number, type, and environment of hydrogen and carbon atoms in the molecule, confirming the structure and identifying different isomers. [, , , , ]
  • Mass Spectrometry (EI-MS, HRMS): Mass spectrometry helps determine the molecular weight and fragmentation pattern, confirming the molecular formula and structure. [, , ]
  • X-Ray Crystallography: X-ray crystallography provides detailed three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. This technique has been used to study several substituted purine derivatives. [, , , , , ]
Mechanism of Action
  • Enzyme Inhibition: Several piperazinyl-purine derivatives have demonstrated potent inhibitory activity against various enzymes, including kinases, reductases, and phosphatases. These inhibitors often bind to the active site of the enzyme, preventing the binding of the natural substrate and disrupting downstream signaling pathways. [, , , , , ]
  • Receptor Antagonism/Agonism: Some piperazinyl-purine derivatives act as antagonists or agonists of specific receptors, modulating their activity and downstream signaling cascades. [, ]
  • DNA Intercalation: Certain piperazinyl-purine derivatives, particularly those with planar aromatic systems, can intercalate into DNA, interfering with DNA replication and transcription. []
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can vary depending on the nature and position of substituents. []
  • Lipophilicity: Lipophilicity, often expressed as logP, is a crucial parameter influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. [, ]
  • Stability: The stability of piperazinyl-purine derivatives under different conditions, including pH and temperature, is an important consideration for their potential applications. []
Applications
  • Antimicrobial Agents: Several derivatives have demonstrated significant antibacterial and antifungal activities, making them promising candidates for developing novel antimicrobial therapies. [, ]
  • Anticancer Agents: Many piperazinyl-purine derivatives have exhibited potent antiproliferative activity against various cancer cell lines, often through mechanisms like enzyme inhibition or DNA intercalation. This makes them attractive leads for developing new anticancer drugs. [, , , ]
  • Anti-inflammatory Agents: Some derivatives show potential as anti-inflammatory agents by targeting key mediators of inflammation, offering therapeutic potential for inflammatory diseases. []
  • Neurological Disorder Treatment: Piperazinyl-purine derivatives have emerged as potential therapeutic agents for neurological disorders like Parkinson's disease by acting as antagonists of specific receptors or enzymes involved in disease pathogenesis. [, , ]

6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine

    Compound Description: This compound serves as a crucial starting material in synthesizing various alkyl-substituted purines. Researchers utilize a multistep protocol to create this compound and subsequently subject it to N-alkylation with different alkyl halides, aiming to develop potential antimicrobial agents. []

    Relevance: This compound shares the core 6-(piperazin-1-yl)-9H-purine structure with the target compound, 9-methyl-6-(piperazin-1-yl)-9H-purine. The key difference lies in the substitution at the 9th position of the purine ring. While the target compound possesses a methyl group, this related compound remains unsubstituted at that position. []

9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)

    Compound Description: This N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivative displays promising anticancer activity against a range of human cancer cell lines, most notably MCF-7 breast cancer cells. PP17 induces G2/M phase arrest and significantly promotes apoptosis in MCF-7 cells. []

    Relevance: PP17 shares a close structural resemblance to 9-methyl-6-(piperazin-1-yl)-9H-purine. Both compounds feature the 6-(piperazin-1-yl)-9H-purine core, differing only in their substituents at the 9th position of the purine ring and the presence of a 4-propoxyphenyl group on the piperazine ring in PP17. []

6-(4-phenylpiperazine-1-yl)-9-(β-D-ribofuranosyl)-9H-purine-5’- O-phosphate

    Compound Description: This compound represents the final product of a six-step synthesis starting from 6-chloropurine. The synthesis protocol aims to produce a compound that acts as a purine antagonist. []

    Relevance: This compound is structurally analogous to 9-methyl-6-(piperazin-1-yl)-9H-purine. Both compounds share the fundamental 6-(piperazin-1-yl)-9H-purine framework. The differences lie in the substituents at the 9th position of the purine ring (a β-D-ribofuranosyl group with a 5’-O-phosphate in the related compound versus a methyl group in the target) and the absence of a phenyl group on the piperazine in the target. []

2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535)

    Compound Description: ST1535 is a potent and selective adenosine A2A receptor antagonist, exhibiting notable affinity for the A2A subtype (Ki = 6.6 nM) while displaying much weaker interactions with other subtypes (A1, A2B, and A3). This compound is currently being investigated for its therapeutic potential in treating Parkinson’s disease. [, ]

    Relevance: While sharing the 9-methyl-9H-purine core with 9-methyl-6-(piperazin-1-yl)-9H-purine, ST1535 differs significantly in its substitution pattern. The 6-amino group, 2-n-butyl, and 8-[1,2,3]triazol-2-yl substituents in ST1535 distinguish it from the target compound's 6-piperazinyl group. []

(2‐(3,3‐dimethylbutyl)‐9‐methyl‐8‐(2H‐1,2,3‐triazol‐2‐yl)‐9H‐purin‐6‐amine (3b)

    Compound Description: This derivative of ST1535 was designed to enhance metabolic stability by substituting the ω-1 position of the butyl side chain to prevent hydroxylation. Compound 3b retains good affinity for the A2A receptor (Ki = 0.4 nM) and demonstrates improved in vitro metabolic stability compared to ST1535. []

    Relevance: This compound belongs to the same triazolo-9H-purine class as ST1535, sharing the 9-methyl-9H-purine core with 9-methyl-6-(piperazin-1-yl)-9H-purine. The variations in the 2- and 8-position substituents and the absence of a 6-piperazinyl group differentiate it from the target compound. []

4‐(6‐amino‐9‐methyl‐8‐(2H‐1,2,3‐triazol‐2‐yl)‐9H‐purin‐2‐yl)‐2‐methylbutan‐2‐ol (3c)

    Compound Description: Similar to 3b, this ST1535 derivative aims for improved metabolic stability through ω-1 substitution of the butyl side chain. Compound 3c exhibits good A2AR affinity (Ki = 2 nM) and high in vitro metabolic stability. []

    Relevance: As part of the triazolo-9H-purine family, this compound shares the 9-methyl-9H-purine core with 9-methyl-6-(piperazin-1-yl)-9H-purine. The differences in the 2- and 8-position substituents and the lack of a 6-piperazinyl group set it apart from the target compound. []

9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12)

    Compound Description: This indeno[1,2-c]quinolin-11-one derivative exhibits potent antiproliferative activity against several cancer cell lines, including Hela, SKHep, MDA-MB-231, and H1299 cells, with IC50 values ranging from 0.54 to 1.18 μM. Mechanistic studies suggest compound 12 acts as a DNA intercalating agent, inducing DNA damage and triggering apoptosis in H1299 cells. []

    Relevance: While not directly based on the purine scaffold, this compound shares a structural feature of interest with 9-methyl-6-(piperazin-1-yl)-9H-purine – the presence of a substituted piperazine ring. This structural similarity, despite the different core structures, highlights the potential significance of the piperazine moiety in biological activity. []

2-amino-1,6-dihydro-6-oxo-9-(4-bis(hydroxymethyl)-2-cyclopenten-1-yl)-9H-purine

    Compound Description: This novel carbovir analog was synthesized and evaluated for its antiviral activity, specifically against HIV. []

Properties

CAS Number

139653-63-7

Product Name

9-methyl-6-(piperazin-1-yl)-9H-purine

IUPAC Name

9-methyl-6-piperazin-1-ylpurine

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C10H14N6/c1-15-7-14-8-9(15)12-6-13-10(8)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3

InChI Key

YKNYRRVQHLCBAB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CN=C2N3CCNCC3

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.